

Physical and chemical properties of 8-Heptadecene isomers

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An In-depth Technical Guide to the Physical and Chemical Properties of **8-Heptadecene** Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of the geometric isomers of **8-Heptadecene**: (Z)-**8-Heptadecene** (cis) and (E)-**8-Heptadecene** (trans). This document includes quantitative data, detailed experimental protocols for characterization, and visualizations of key concepts and workflows.

Introduction to 8-Heptadecene Isomers

8-Heptadecene (C₁₇H₃₄) is a long-chain alkene with a carbon-carbon double bond at the eighth position.[1] The stereochemistry around this double bond gives rise to two geometric isomers: cis (Z) and trans (E). These isomers, while sharing the same molecular formula and connectivity, exhibit distinct physical properties and can have different biological activities, making their accurate identification and separation crucial in research and development. For instance, (Z)-**8-heptadecene** has been identified as a semiochemical in certain insects.[2]

Physical and Chemical Properties

The physical properties of the (Z) and (E) isomers of **8-Heptadecene** are summarized below. Data is compiled from various sources, and some values are estimated based on computational models.



Property	(Z)-8-Heptadecene (cis)	(E)-8-Heptadecene (trans)
Molecular Formula	C17H34[3][4]	C17H34[5][6]
Molecular Weight	238.45 g/mol [3][4]	238.45 g/mol [5][6]
IUPAC Name	(Z)-heptadec-8-ene[3]	(E)-heptadec-8-ene[5]
CAS Number	16369-12-3[7][8]	2579-04-6[6][9]
Boiling Point	304.00 to 306.00 °C @ 760 mm Hg[7][8]	305.41 °C @ 760 mm Hg (est.) [10]
Melting Point	3.0 °C (276.27 K) (Joback Method)[4][11]	6.38°C (estimate)[12]
Density	Data not available	0.7833 (estimate)[12]
Refractive Index	Data not available	1.4446 (estimate)[12]
Vapor Pressure	0.001000 mmHg @ 25.00 °C (est.)[7][10]	0.001000 mmHg @ 25.00 °C (est.)[10]
logP (o/w)	8.959 (est.)[7][10]	8.5 (Computed by XLogP3)[5]
Solubility	Soluble in alcohol; Insoluble in water (0.0004599 mg/L @ 25 °C est.)[7][8]	Insoluble in water (0.0004599 mg/L @ 25 °C est.)[10]
Kovats RI (non-polar)	1666 (Standard), 1664.4 - 1665.6 (Semi-standard)[3][4]	1676 (Standard), 1670 - 1704 (Semi-standard)[5][13]
Kovats RI (polar)	1699 - 1699.2 (Standard)[3][4]	1705 - 1718 (Standard)[5][14]

Note: "est." denotes an estimated value. "Joback Method" and "Crippen Method" refer to computational estimation techniques.[4][11]

Chemical Reactivity

As alkenes, both **8-Heptadecene** isomers undergo characteristic addition reactions at the carbon-carbon double bond.[15] The π -bond is a region of high electron density, making it susceptible to attack by electrophiles.



Key Reactions Include:

- Hydrogenation: Addition of hydrogen (H₂) across the double bond in the presence of a catalyst (e.g., Pd, Pt, Ni) to yield the corresponding alkane, heptadecane.
- Halogenation: Addition of halogens (e.g., Br₂, Cl₂) to form dihaloheptadecanes. The
 disappearance of the reddish-brown color of bromine water is a classic qualitative test for
 unsaturation.[16]
- Hydrohalogenation: Addition of hydrogen halides (e.g., HBr, HCl) following Markovnikov's rule.
- Oxidation: Reaction with oxidizing agents like potassium permanganate (KMnO₄) or ozone (O₃). A cold, dilute, alkaline solution of KMnO₄ will hydroxylate the double bond to form a diol, and the disappearance of the purple permanganate color is another common test for unsaturation.[16][17]

Fig 1. Hydrogenation of **8-Heptadecene** isomers.

Experimental Protocols for Characterization

The accurate characterization and quantification of **8-Heptadecene** isomers require specific analytical techniques. The presence of undesired isomers can significantly impact a compound's biological activity and physical properties.[18]

Gas Chromatography (GC)

Gas chromatography is a primary method for separating and quantifying volatile isomers like **8-Heptadecene**. The choice of stationary phase is critical for achieving baseline separation.[18] Alkenes are generally more polar than their corresponding alkanes and may elute differently depending on the column's polarity.[19]

- Objective: To separate (Z) and (E) isomers of 8-Heptadecene and determine the purity of a sample.
- Instrumentation: Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).[18]



Methodology:

- Column Selection: A high-resolution capillary column with a mid-to-high polarity stationary phase (e.g., cyanopropyl or polyethylene glycol phases) is recommended for separating geometric isomers.[18] Non-polar phases (e.g., polydimethylsiloxane) can also be used, with elution order potentially varying.[19]
- Sample Preparation: Prepare a dilute solution of the 8-Heptadecene sample (e.g., 1 mg/mL) in a volatile solvent such as hexane.
- GC Conditions:
 - Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1-2 mL/min).[18]
 - Injector Temperature: 250 °C.[18]
 - Detector Temperature (FID): 280-300 °C.[18]
 - Oven Temperature Program: Start with an initial temperature (e.g., 70-100 °C) and ramp up at a controlled rate (e.g., 5-10 °C/min) to a final temperature (e.g., 250 °C) to ensure elution.[20]
 - Injection: Inject a small volume (e.g., 1 μL) with a high split ratio (e.g., 100:1) to prevent column overloading.[18]
- Data Analysis: The retention time for each isomer is used for identification by comparison to a known standard. The peak area is proportional to the concentration of each isomer, allowing for the determination of the isomeric ratio.[21]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for structural elucidation and can definitively distinguish between (Z) and (E) isomers.

- Objective: To confirm the chemical structure and determine the E/Z isomer ratio.
- Instrumentation: NMR Spectrometer (400 MHz or higher).



Methodology:

- Sample Preparation: Dissolve 10-20 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).[18]
- ¹H NMR Analysis: The protons attached to the double-bonded carbons (vinylic protons) of the (Z) and (E) isomers will have distinct chemical shifts and coupling constants (Jvalues).
 - Chemical Shift: The vinylic protons in the (Z)-isomer are typically shielded and appear at a slightly lower chemical shift (further upfield) compared to the (E)-isomer.
 - Coupling Constant: The coupling constant between the vinylic protons is characteristic of the geometry. For (Z)-isomers, the ³J(H,H) coupling constant is typically in the range of 6-12 Hz, while for (E)-isomers, it is larger, usually 12-18 Hz.
- ¹³C NMR Analysis: The carbons of the double bond and the adjacent allylic carbons will also exhibit different chemical shifts depending on the isomer. In the (Z)-isomer, steric hindrance (gamma-gauche effect) causes the allylic carbons to be more shielded and appear at a lower chemical shift compared to the (E)-isomer.
- Data Analysis: The ratio of the isomers can be quantified by integrating the distinct vinylic proton signals in the ¹H NMR spectrum.

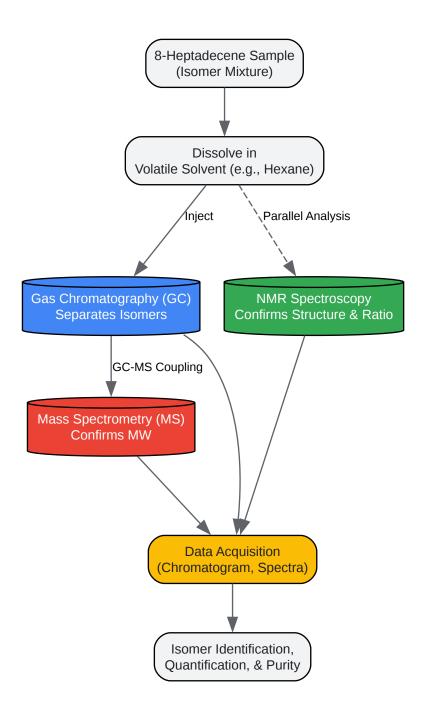
Mass Spectrometry (MS)

When coupled with Gas Chromatography (GC-MS), mass spectrometry confirms the molecular weight and provides fragmentation patterns for structural confirmation.

- Objective: To confirm the molecular weight and identity of the eluted isomers from GC.
- Methodology:
 - Ionization: Electron Ionization (EI) is typically used.
 - Analysis: The mass spectrum of 8-Heptadecene will show a molecular ion peak (M⁺) at m/z = 238.[9] The fragmentation pattern for long-chain alkenes is complex but can provide information to confirm the structure.



 Derivatization: To definitively locate the double bond, a derivatization technique such as reaction with dimethyldisulfide (DMDS) can be employed prior to GC-MS analysis. The resulting thioether derivative produces characteristic fragmentation patterns that clearly indicate the original position of the double bond.[2]



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Fig 2. Experimental workflow for isomer analysis.

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